

Technical Profile: 2,6-Dimethylphenyl 3-bromopropyl ether

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Compound of Interest

Compound Name: 2-(3-Bromopropoxy)-1,3-dimethylbenzene

CAS No.: 3245-54-3

Cat. No.: B3259801

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Strategic Intermediate for Sterically Hindered Phenoxyalkyl Derivatives[1]

Executive Summary & Core Identification

2,6-Dimethylphenyl 3-bromopropyl ether (also known as 1-bromo-3-(2,6-dimethylphenoxy)propane) is a bifunctional building block. It combines a lipophilic, sterically hindered 2,6-xyllyl ether moiety with a reactive primary alkyl bromide.[1]

This molecule is critical in Structure-Activity Relationship (SAR) studies, particularly for Voltage-Gated Sodium Channel (NaV) blockers and Sigma receptor ligands, where the 2,6-dimethyl substitution pattern protects the ether linkage from metabolic cleavage and restricts conformational freedom.[1]

Physicochemical Data Table

Property	Value / Description
IUPAC Name	1-(3-Bromopropoxy)-2,6-dimethylbenzene
Molecular Formula	C ₁₁ H ₁₅ BrO
Molecular Weight	243.14 g/mol
Exact Mass	242.0306
Physical State	Colorless to pale yellow oil (at RT)
Boiling Point	~135–140 °C (at 0.5 mmHg) [Predicted]
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Moiety	2,6-Xylyloxy (Sterically hindered ether)
Reactive Group	Primary Alkyl Bromide (Electrophile)

Synthetic Pathway & Methodology

The synthesis of 2,6-Dimethylphenyl 3-bromopropyl ether presents a specific challenge compared to its 2,5- or 3,4-isomers: Steric Hindrance.[1] The two methyl groups at the ortho positions of the phenol ring shield the oxygen, making the initial nucleophilic attack slower.[1]

Reaction Logic

The protocol utilizes a Williamson Ether Synthesis.[1] To prevent the formation of the bis-ether (where one propyl chain reacts with two phenol molecules), a large excess of the dihalide (1,3-dibromopropane) is required.[1]

Experimental Protocol (Self-Validating System)

Reagents:

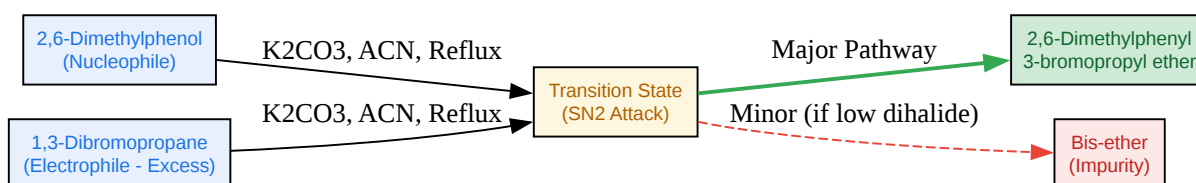
- 2,6-Dimethylphenol (2,6-Xylenol) [1.0 eq][1]
- 1,3-Dibromopropane [3.0 - 4.0 eq] (Excess is critical to minimize dimerization)[1]
- Potassium Carbonate (K₂CO₃) [2.5 eq] (Anhydrous, freshly ground)[1]

- Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Methodology:

- Activation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,6-dimethylphenol (10 mmol) in anhydrous Acetonitrile (50 mL). Add K_2CO_3 (25 mmol).
- Deprotonation: Stir the mixture at room temperature for 30 minutes. The solution may turn slightly yellow/orange as the phenoxide anion forms.[1]
- Addition: Add 1,3-dibromopropane (40 mmol) in a single portion. Note: Slow addition is unnecessary here; high local concentration of the electrophile favors the mono-substituted product.[1]
- Reflux: Heat the reaction to reflux (80–82 °C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol ($R_f \sim 0.4$) should disappear, replaced by the product ($R_f \sim 0.7$).
- Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure to remove ACN and the bulk of excess 1,3-dibromopropane.[1]
- Purification: Dissolve the residue in Diethyl Ether, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over $MgSO_4$. [1][2]
- Isolation: Purify via vacuum distillation or flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).

Synthesis Diagram (DOT)[1]



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Figure 1: Reaction pathway prioritizing mono-alkylation via stoichiometry control.

Applications in Drug Development[1]

This ether is not a drug itself but a pharmacophore linker.[1] It is used to introduce the 2,6-dimethylphenoxy motif, which is pharmacologically significant for two reasons:

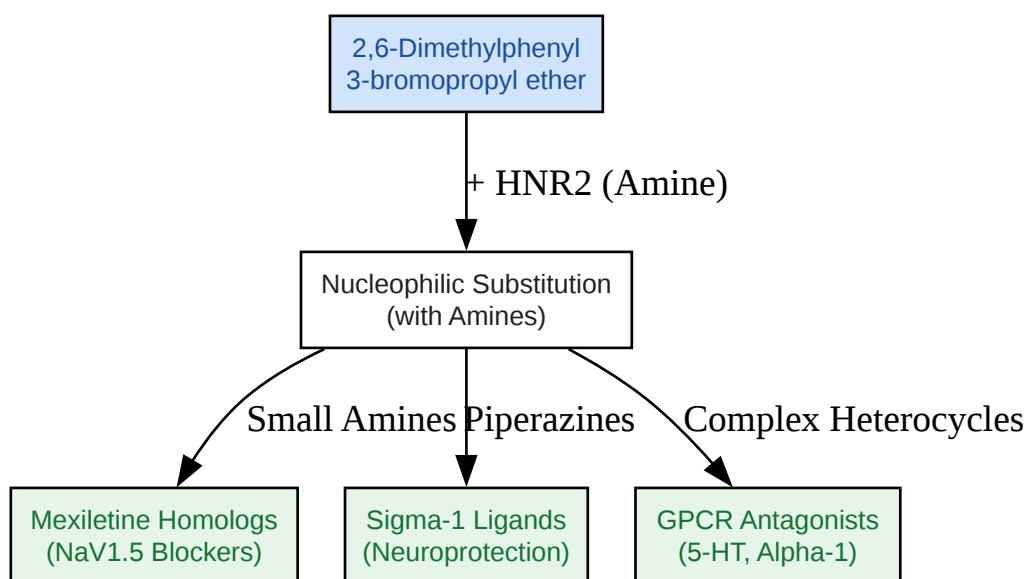
- **Metabolic Stability:** The ortho-methyl groups block cytochrome P450 oxidation at the ether linkage.[1]
- **Sodium Channel Blockade:** This motif mimics the lipophilic headgroup of Class IB antiarrhythmics (like Mexiletine and Lidocaine).[1]

Target Pathways

Researchers utilize this intermediate to synthesize:

- **Mexiletine Homologs:** Extending the carbon chain from 2 carbons (in Mexiletine) to 3 carbons alters the binding kinetics in the NaV1.5 channel pore.[1]
- **Sigma-1 Receptor Ligands:** The 3-bromopropyl chain allows for the attachment of piperidine or piperazine rings, a common scaffold for neuroprotective agents.[1]

SAR Workflow Diagram (DOT)



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Figure 2: Divergent synthesis strategy using the ether as a linchpin intermediate.

Safety & Handling (E-E-A-T)

As an alkylating agent, this compound poses specific risks.^[1]

- Hazards: Skin irritant, serious eye irritant.^{[1][3][4][5]} Potential mutagenicity due to the alkyl bromide functionality (alkylating DNA bases).^[1]
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ether linkage is stable, but the alkyl bromide can hydrolyze slowly in moist air.^[1]
- Disposal: Quench with an amine-based scavenger or dispose of via high-temperature incineration.^[1]

References

- PubChem Compound Summary. (2025). 1-(3-Bromopropoxy)-2-methylbenzene (Isomer Analog Data).^[1] National Center for Biotechnology Information.^[1] Retrieved from [\[Link\]](#)
- Smith, M. B., & March, J. (2007).^[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.^[1] (Standard reference for Williamson Ether Synthesis kinetics).
- Catalano, A., et al. (2008).^[1] "Synthesis and biological evaluation of new mexiletine analogues." European Journal of Medicinal Chemistry. (Contextualizes the use of phenoxyalkyl linkers in NaV channel blockers).

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Sources

- [1. sarex.com \[sarex.com\]](https://www.sarex.com)
- [2. rsc.org \[rsc.org\]](https://www.rsc.org)
- [3. fishersci.com \[fishersci.com\]](https://www.fishersci.com)
- [4. aksoci.com \[aksoci.com\]](https://www.aksoci.com)
- [5. dept.harpercollege.edu \[dept.harpercollege.edu\]](https://dept.harpercollege.edu)
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